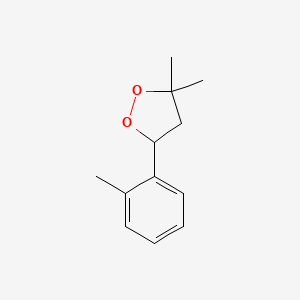
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a boron atom bonded to two bromine atoms and a tetrahydro-phenanthroline ring system, making it a versatile molecule for various applications in chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of a suitable phenanthroline derivative with dibromoborane. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can convert the dibromoboranyl group to other boron-containing functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other boron-containing compounds and as a catalyst in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-(Dibromoboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can be compared with other boron-containing compounds such as:
Diborane: A simpler boron hydride with different reactivity and applications.
Boranes: Compounds with boron-hydrogen bonds, used in various chemical reactions.
Diazaboroles: Boron-nitrogen compounds with unique luminescent properties. The uniqueness of this compound lies in its specific structure, which combines the properties of boron and phenanthroline, making it suitable for a wide range of applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
89630-59-1 |
|---|---|
Molekularformel |
C12H11BBr2N2 |
Molekulargewicht |
353.85 g/mol |
IUPAC-Name |
dibromo(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)borane |
InChI |
InChI=1S/C12H11BBr2N2/c14-13(15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI-Schlüssel |
QABKAGOBIKGKJB-UHFFFAOYSA-N |
Kanonische SMILES |
B(N1CCCC2=C1C3=C(C=CC=N3)C=C2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


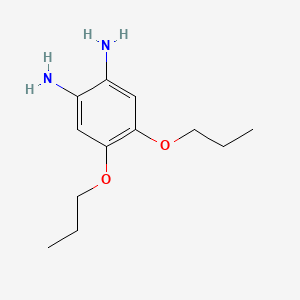
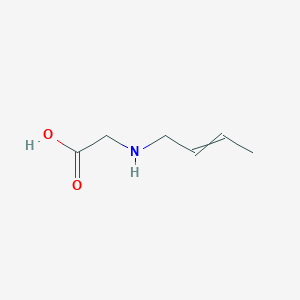

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
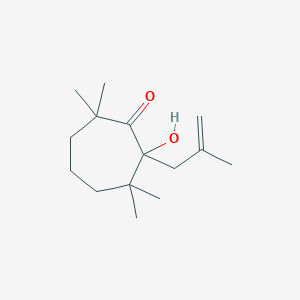
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
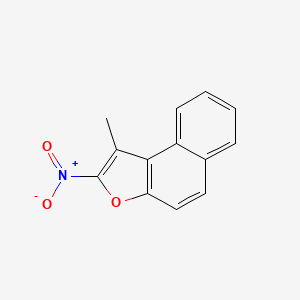
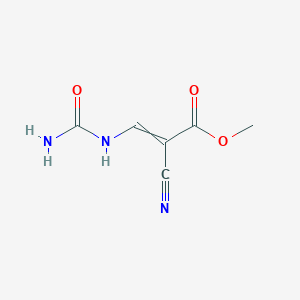
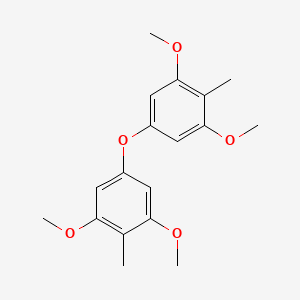
![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
